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Endostar (recombinant human endostatin), a modified version of the endogenous
angiogenesis inhibitor endostatin, has been approved in China for the treatment of non-small
cell lung cancer (NSCLC) since 2005.[1] Extensive clinical research has evaluated its efficacy
and safety, primarily in combination with standard chemotherapy regimens, and more recently
with immunotherapy and chemoradiotherapy. This guide provides a comprehensive
comparison of Endostar's performance in clinical trials for NSCLC, presenting key data,
experimental protocols, and insights into its mechanism of action.

Performance in Combination with Chemotherapy

Numerous studies have demonstrated that the addition of Endostar to platinum-based
chemotherapy improves clinical outcomes for patients with advanced NSCLC compared to
chemotherapy alone.

A large-scale Phase IV clinical trial involving 2,725 patients with advanced NSCLC showed that
combining Endostar with standard chemotherapy regimens led to a median survival time (MST)
of 17.57 months, a 1-year survival rate of 63.68%, and a 2-year survival rate of 39.79%.[2] The
objective response rate (ORR) was 23.93%, and the disease control rate (DCR) was 76.07%.
[2] Importantly, the addition of Endostar did not significantly increase the adverse effects of
chemotherapy.[2]
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Meta-analyses of multiple randomized controlled trials have consistently supported these
findings. One meta-analysis of 15 trials with 1,335 patients showed that Endostar combined
with a vinorelbine and cisplatin (NP) regimen resulted in a significantly higher response rate
compared to the NP regimen alone (OR 2.16).[3] Another meta-analysis of 22 randomized
controlled trials confirmed that recombinant human endostatin in combination with vinorelbine
plus cisplatin showed statistically higher response rates (OR 2.22) without a significant
increase in adverse events.[4]

A real-world study involving 512 advanced NSCLC patients receiving Endostar plus platinum-
based chemotherapy reported an ORR of 34%, a DCR of 73%, and a median progression-free
survival (PFS) of 8.2 months.[5] The most common adverse events were gastrointestinal
reactions, bone marrow suppression, and liver damage.[5]
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Comparison with Bevacizumab

Bevacizumab, another anti-angiogenic agent, is also used in the treatment of NSCLC. A
retrospective propensity score-matched cohort study compared the efficacy of Endostar plus
platinum-based doublet chemotherapy (PT-DC) with bevacizumab plus PT-DC in the first-line
treatment of advanced lung adenocarcinoma. After matching, there were no statistically
significant differences in ORR (37.7% for Endostar vs. 50.7% for bevacizumab), DCR (89.6%
vs. 92.5%), PFS (6.5 vs. 6.1 months), or OS (23.6 vs. 39.3 months) between the two groups.[7]
[8] However, the study noted that PT-DC plus bevacizumab tended to result in more adverse

reactions.[8]

A network meta-analysis comparing various anti-angiogenic agents combined with
chemotherapy for NSCLC concluded that while bevacizumab combinations showed a better
therapeutic effect on ORR, Endostar combinations may have better effects on OS and PFS.[9]
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Performance in Combination with
Chemoradiotherapy and Immunotherapy

The therapeutic potential of Endostar extends beyond combination with chemotherapy. A meta-
analysis of 10 prospective clinical trials involving 716 patients with locally advanced NSCLC
demonstrated that Endostar combined with concurrent chemoradiotherapy (CCRT) significantly
improved ORR (RR = 1.263) and DCR (RR = 1.274) compared to CCRT alone.[1] The one-
year survival rate was also significantly improved in the Endostar plus CCRT group.[1]

More recently, the combination of Endostar with immune checkpoint inhibitors (ICIs) has shown
promise. A retrospective study comparing ICls plus Endostar (IE) versus ICIs plus
chemotherapy (IC) as second-line treatment for advanced NSCLC found that the IE group had
a longer median PFS (7.10 months vs. 5.13 months) and a higher DCR (92.5% vs. 77.1%).[10]
Grade 3 or 4 treatment-related adverse events were notably lower in the IE group (7.5% vs.
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25.0%).[10] A Phase Il trial is currently underway to evaluate the efficacy and safety of an

immune checkpoint inhibitor combined with Endostar and chemotherapy in advanced lung

squamous cell carcinoma.[11]
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Experimental Protocols

While specific protocols vary between trials, a general methodology for a clinical trial of
Endostar in combination with chemotherapy for advanced NSCLC can be summarized as
follows:

1. Patient Selection:

« Inclusion Criteria: Histologically or cytologically confirmed Stage I1IB/IV NSCLC, at least one
measurable lesion, adequate organ function, and an Eastern Cooperative Oncology Group
(ECOG) performance status of 0-2.[4][11]

o Exclusion Criteria: Previous systemic chemotherapy for advanced disease, known activating
EGFR mutations or ALK rearrangements (unless part of a specific cohort), brain metastases
(unless treated and stable), and significant comorbidities.[11]
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2. Treatment Plan:

o Chemotherapy: A standard platinum-based doublet regimen, such as vinorelbine plus
cisplatin (NP) or gemcitabine plus cisplatin (GP), administered in 3- or 4-week cycles.[3][4]

o Endostar Administration: Typically administered as a continuous intravenous infusion daily
for a set period (e.g., 14 days) of each chemotherapy cycle.[12] An alternative is a
continuous infusion over a longer duration.[12]

3. Efficacy and Safety Evaluation:

o Tumor Response: Assessed every two cycles (e.g., 6-8 weeks) using Response Evaluation
Criteria in Solid Tumors (RECIST).[5]

e Endpoints:
o Primary: Often Progression-Free Survival (PFS) or Overall Survival (OS).[13]

o Secondary: Objective Response Rate (ORR), Disease Control Rate (DCR), and
safety/tolerability.[5]

o Safety Monitoring: Adverse events are graded according to the National Cancer Institute's
Common Terminology Criteria for Adverse Events (NCI-CTCAE).[5]

4. Follow-up:

o Patients are followed for disease progression and survival after discontinuation of treatment.

[2]

Visualizing the Research Landscape

To better understand the clinical trial process and Endostar's mechanism of action, the
following diagrams are provided.
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Caption: Experimental workflow of a randomized controlled trial of Endostar in NSCLC.
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Caption: Signaling pathways affected by Endostar in NSCLC.

Mechanism of Action
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Endostar exerts its anti-tumor effects through multiple mechanisms, primarily by inhibiting
angiogenesis. It interferes with the Vascular Endothelial Growth Factor (VEGF) signaling
pathway by inhibiting the tyrosine phosphorylation of VEGFR-2, a key receptor in
angiogenesis.[14][15] Clinical studies have suggested that patients with high VEGF expression
may derive a greater benefit from Endostar treatment.[6]

Beyond the VEGF pathway, Endostar has been shown to downregulate the expression of
hypoxia-inducible factor-1a (HIF-1a), which in turn can reduce VEGF expression and enhance
radiosensitivity.[1][16] It also exhibits non-angiogenesis-related anti-tumor activities by
downregulating osteopontin and its receptors (CD44v6 and av3 integrin), and inhibiting the
activation of matrix metalloproteinases (MMP-2 and MMP-9), all of which are involved in tumor
cell invasion and metastasis.[17] Furthermore, Endostar can promote the normalization of
tumor vasculature, which may improve the delivery and efficacy of concomitant therapies like
chemotherapy and immunotherapy.[14][16]

In conclusion, Endostar, in combination with standard treatments, has consistently
demonstrated improved efficacy in patients with advanced NSCLC. Its multi-targeted
mechanism of action and favorable safety profile, particularly in comparison to other anti-
angiogenic agents and in combination with immunotherapy, make it a valuable therapeutic
option in the management of this disease. Further prospective, randomized trials are warranted
to optimize its use, particularly in combination with newer therapeutic modalities like immune
checkpoint inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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